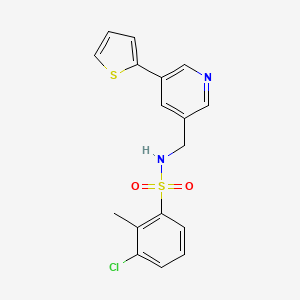

3-chloro-2-methyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide

Description

Properties

IUPAC Name |

3-chloro-2-methyl-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2O2S2/c1-12-15(18)4-2-6-17(12)24(21,22)20-10-13-8-14(11-19-9-13)16-5-3-7-23-16/h2-9,11,20H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDUIHJKUPXVMFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)S(=O)(=O)NCC2=CC(=CN=C2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-2-methyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the core structures and subsequent functionalization. Common synthetic routes include:

Formation of the Thiophene Ring: Thiophene derivatives can be synthesized through various methods such as the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis.

Pyridine Ring Formation: Pyridine derivatives are often synthesized using cyclization reactions involving appropriate precursors.

Coupling Reactions: The final compound is assembled using coupling reactions such as Suzuki-Miyaura coupling, which involves the reaction of boron reagents with halides in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-chloro-2-methyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution of the chloro group can yield various substituted derivatives.

Scientific Research Applications

3-chloro-2-methyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide has several scientific research applications:

Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs with potential anticancer, anti-inflammatory, and antimicrobial properties.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and can be used in various coupling reactions.

Material Science: Thiophene derivatives are known for their applications in organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 3-chloro-2-methyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring

Compound A : 3-Chloro-2-Methyl-N-((6-(1-Methyl-1H-Pyrazol-4-yl)Pyridin-3-yl)Methyl)Benzenesulfonamide ()

- Key Differences :

- Pyridine substituent: 1-methylpyrazole at position 6 vs. thiophen-2-yl at position 5 in the target compound.

- Molecular weight: 376.9 g/mol (vs. ~377–380 g/mol for the target).

- In contrast, the thiophene’s sulfur may engage in hydrophobic or π-π interactions. Positional differences (5 vs. 6 on pyridine) could alter spatial orientation in binding pockets .

Compound B : 3-Fluoro-N-((2-(Thiophen-2-yl)Pyridin-3-yl)Methyl)Benzenesulfonamide ()

- Key Differences :

- Benzene ring: Fluoro substituent vs. chloro-methyl in the target.

- Pyridine substituent: Thiophen-2-yl at position 2 vs. position 5 .

- Molecular weight: 348.4 g/mol (lighter due to absence of methyl and chlorine).

- Implications :

Variations in the Sulfonamide-Linked Aromatic Systems

Compound C : N-(5-(Benzyloxy)-3,4,6-Trimethylpyridin-2-yl)-4-(Trifluoromethyl)Benzenesulfonamide ()

- Key Differences :

- Pyridine substituents: Benzyloxy and trimethyl groups vs. thiophene in the target.

- Benzene ring: Trifluoromethyl group vs. chloro-methyl .

- Benzyloxy groups may improve solubility but add steric bulk .

Compound D : 2,4-Difluoro-N-(5-(4-Methoxyquinolin-6-yl)Pyridin-3-yl)Benzenesulfonamide ()

- Key Differences: Linked aromatic system: Quinoline moiety vs. thiophene-pyridine. Substituents: Difluoro on benzene and methoxy on quinoline.

- Implications: Quinoline’s extended π-system may enhance binding to hydrophobic enzyme pockets (e.g., PI3K/mTOR targets). Methoxy groups can act as hydrogen-bond acceptors, influencing selectivity .

Heterocyclic and Pharmacophore Modifications

Compound E : 5-Chloro-N-(4-Methylpyridazin-3-yl)-4-(Triazolopyridin-2-yl)Benzamide (, Example 285)

- Key Differences :

- Core structure: Benzamide vs. benzenesulfonamide.

- Heterocycles: Pyridazine and triazolopyridine vs. pyridine-thiophene.

- Implications: Pyridazine’s electron-deficient nature may alter binding kinetics. Benzamide vs.

Biological Activity

3-Chloro-2-methyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide (CAS No. 2034598-55-3) is a complex organic compound that exhibits potential biological activities relevant to medicinal chemistry and drug development. This article provides a detailed overview of its biological activity, synthesis, mechanism of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a unique combination of functional groups, including chloro, methyl, thiophene, pyridine, and benzenesulfonamide moieties. The IUPAC name reflects its complex structure, which is crucial for its biological activity.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C17H15ClN2O2S2 |

| Molecular Weight | 368.89 g/mol |

| CAS Number | 2034598-55-3 |

Synthesis

The synthesis of this compound typically involves multiple steps, including the formation of thiophene and pyridine rings followed by coupling reactions. Common methods include:

- Formation of Thiophene Ring : Utilizes reactions such as the Gewald reaction or Paal-Knorr synthesis.

- Pyridine Ring Formation : Achieved through cyclization reactions.

- Coupling Reactions : Final assembly via Suzuki-Miyaura coupling or similar techniques.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, studies have shown that benzenesulfonamide derivatives can inhibit cancer cell proliferation by targeting specific molecular pathways involved in tumor growth and metastasis .

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. Analogues have been identified as NLRP3 inflammasome inhibitors, which play a critical role in various inflammatory diseases . The modulation of this pathway could lead to therapeutic applications in conditions like arthritis and cardiovascular diseases.

Antimicrobial Activity

Thiophene derivatives are known for their antimicrobial properties. Preliminary studies suggest that the compound could inhibit bacterial growth, making it a candidate for further development as an antimicrobial agent .

The mechanism of action for this compound is likely multifaceted:

- Enzyme Inhibition : The compound may interact with enzymes or receptors, modulating their activity.

- Signal Pathway Modulation : It could affect signaling pathways involved in inflammation and cancer progression.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is essential to compare it with other thiophene and pyridine derivatives known for their biological activities.

| Compound Name | Structure Type | Notable Activity | Reference |

|---|---|---|---|

| Suprofen | Thiophene derivative | Anti-inflammatory | |

| Articaine | Thiophene derivative | Local anesthetic | |

| JC124 | Benzenesulfonamide | NLRP3 inflammasome inhibitor |

Case Studies

Several case studies have highlighted the potential applications of sulfonamide derivatives in treating various diseases:

- NLRP3 Inflammasome Inhibition : A study demonstrated that modifications on the sulfonamide moiety could enhance inhibitory potency against the NLRP3 inflammasome, suggesting that structural variations can significantly impact biological activity .

- Anticancer Screening : Another investigation into structurally related compounds revealed promising results in inhibiting cancer cell lines, indicating that further exploration of this compound's analogues could yield significant therapeutic agents .

Q & A

Q. Critical Conditions :

- Moisture Control : Anhydrous conditions prevent hydrolysis of the sulfonyl chloride.

- Stoichiometry : Excess amine (1.2–1.5 equiv) ensures complete reaction.

- Temperature : Lower temperatures (0°C) minimize side reactions during sulfonamide coupling.

Basic: Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to resolve overlapping signals from the thiophene (δ 6.8–7.5 ppm) and pyridine (δ 8.0–8.5 ppm) moieties .

- 19F NMR (if fluorinated analogs are synthesized): Confirms substituent positions .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., ESI+ mode, resolving power >30,000) .

- X-Ray Crystallography : Single-crystal diffraction (Mo-Kα radiation) resolves bond angles and confirms sulfonamide geometry. Data deposition in the Cambridge Structural Database (CSD) is recommended .

Advanced: How can researchers address low yields during the coupling of benzenesulfonyl chloride with the pyridine-thiophene amine precursor?

Methodological Answer:

Low yields often stem from incomplete activation or steric hindrance. Optimization strategies include:

- Catalyst Use : Add catalytic DMAP (4-dimethylaminopyridine) to enhance nucleophilicity of the amine .

- Solvent Screening : Test polar aprotic solvents like THF or DMF to improve solubility .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 2 hours at 50°C) while maintaining yield .

- Monitoring by TLC : Use iodine staining or UV visualization to track reaction progress and adjust stoichiometry dynamically .

Advanced: How to resolve discrepancies between computational predictions and experimental enzyme inhibition data for this compound?

Methodological Answer:

Molecular Docking Validation :

- Re-dock the compound into target enzymes (e.g., 11β-hydroxysteroid dehydrogenase type 1) using flexible ligand protocols in AutoDock Vina .

- Compare binding poses with crystallographic data from similar sulfonamide inhibitors .

Enzyme Assay Refinement :

- Use purified enzyme (≥90% purity) and standardized substrate concentrations to minimize variability .

- Test under physiologically relevant pH (7.4) and temperature (37°C) .

Quantum Mechanical Calculations :

- Perform DFT (B3LYP/6-31G*) to evaluate electronic effects of the chloro and thiophene groups on binding affinity .

Advanced: What in vitro assays are suitable for evaluating the pharmacokinetic impact of pyridine/thiophene substituents?

Methodological Answer:

- Metabolic Stability :

- Membrane Permeability :

- Caco-2 Cell Monolayers : Measure apparent permeability (Papp) to predict intestinal absorption .

- Plasma Protein Binding :

Q. Key Findings :

- The trifluoromethyl group (if present) increases metabolic stability by reducing cytochrome P450 interactions .

- Thiophene substitution enhances lipophilicity (logP >3), improving blood-brain barrier penetration in preclinical models .

Advanced: How to design structure-activity relationship (SAR) studies for analogs of this compound?

Methodological Answer:

Core Modifications :

- Pyridine : Introduce electron-withdrawing groups (e.g., -CF3) at the 5-position to enhance enzyme binding .

- Thiophene : Replace with furan or pyrrole to assess heterocycle flexibility .

Biological Testing :

- Kinase Inhibition Panel : Screen against CDK2, VEGFR2, and CSF1R using fluorescence polarization assays .

- Cytotoxicity : Test in glioblastoma (U87MG) and breast cancer (MCF-7) cell lines .

Data Analysis :

- Use PCA (Principal Component Analysis) to correlate substituent properties (Hammett σ, molar refractivity) with IC50 values .

Advanced: What advanced analytical techniques are recommended for detecting degradation products during stability studies?

Methodological Answer:

- HPLC-MS/MS :

- Forced Degradation Studies :

- Expose to heat (40°C), light (ICH Q1B), and acidic/basic conditions to identify labile sites .

- Solid-State NMR :

- Characterize amorphous vs. crystalline degradation phases using <sup>13</sup>C cross-polarization magic-angle spinning (CP/MAS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.